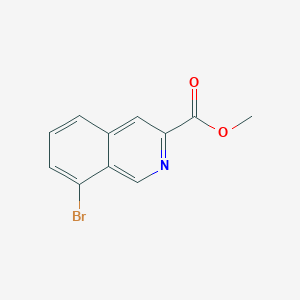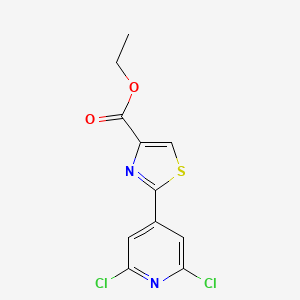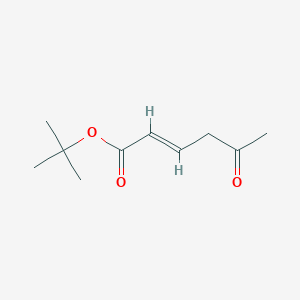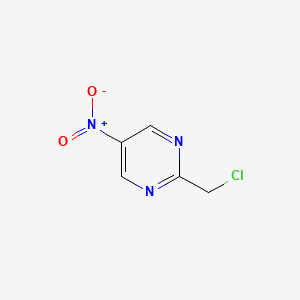
2-Bromo-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methoxybenzohydrazide is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of benzohydrazide, where the benzene ring is substituted with a bromine atom at the second position and a methoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxybenzohydrazide typically involves the reaction of 2-bromo-4-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in an alcoholic medium, often ethanol, under reflux conditions. The general reaction scheme is as follows:
Starting Material: 2-Bromo-4-methoxybenzoic acid
Reagent: Hydrazine hydrate
Solvent: Ethanol
Conditions: Reflux
The reaction proceeds with the formation of the hydrazide derivative, which can be purified by recrystallization from an appropriate solvent .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-methoxybenzohydrazide can undergo various chemical reactions, including:
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydrazide group can participate in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Condensation: Typically involves aldehydes or ketones in the presence of an acid catalyst.
Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base.
Oxidation/Reduction: Various oxidizing or reducing agents can be employed depending on the desired transformation.
Major Products:
Schiff Bases: Formed by condensation with aldehydes or ketones.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential anticancer agents.
Materials Science: The compound can be used in the synthesis of coordination complexes with metals, which may exhibit interesting optical or electronic properties.
Biological Studies: It has been investigated for its antimicrobial and antioxidant activities.
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-methoxybenzohydrazide depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The exact molecular targets and pathways can vary, but common mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
DNA Interaction: Intercalating into DNA, leading to disruption of replication and transcription processes.
Comparación Con Compuestos Similares
2-Bromo-4-methoxybenzohydrazide can be compared with other benzohydrazide derivatives:
2-Bromo-5-methoxybenzohydrazide: Similar structure but with the methoxy group at the fifth position.
4-Methoxybenzohydrazide: Lacks the bromine substitution, which may affect its reactivity and biological activity.
Uniqueness: The presence of both bromine and methoxy substituents in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming diverse derivatives.
Propiedades
Fórmula molecular |
C8H9BrN2O2 |
|---|---|
Peso molecular |
245.07 g/mol |
Nombre IUPAC |
2-bromo-4-methoxybenzohydrazide |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-5-2-3-6(7(9)4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) |
Clave InChI |
FPZIBQATTLPFKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NN)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-9-fluorobenzo[g]isoquinoline-5,10-dione](/img/structure/B13660599.png)


![3-(3,5,7,9,11,13,15-Heptaisobutyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)propan-1-amine](/img/structure/B13660619.png)

![4-[3-(4-aminophenyl)-5-[3,6,8-tris[3,5-bis(4-aminophenyl)phenyl]pyren-1-yl]phenyl]aniline](/img/structure/B13660635.png)








